Cas no 2227780-97-2 ((2R)-4-(1,2-oxazol-3-yl)butan-2-ol)

(2R)-4-(1,2-oxazol-3-yl)butan-2-ol is a chiral alcohol derivative featuring a 1,2-oxazole heterocycle, which confers unique reactivity and structural versatility. The (2R)-stereocenter ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The oxazole ring enhances stability while allowing further functionalization, making it a useful intermediate in medicinal chemistry and agrochemical research. Its polar hydroxyl group improves solubility, facilitating handling in organic and aqueous systems. The compound’s well-defined stereochemistry and modular structure support its use in designing bioactive molecules, catalysts, and chiral ligands. High purity and consistent stereochemical integrity are key advantages for researchers requiring precise control in synthetic pathways.
(2R)-4-(1,2-oxazol-3-yl)butan-2-ol structure
2227780-97-2 structure
Product Name:(2R)-4-(1,2-oxazol-3-yl)butan-2-ol
CAS No:2227780-97-2
MF:C7H11NO2
MW:141.167742013931
CID:6362329
PubChem ID:165899575
Update Time:2025-10-23

(2R)-4-(1,2-oxazol-3-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(1,2-oxazol-3-yl)butan-2-ol
    • EN300-1807462
    • 2227780-97-2
    • Inchi: 1S/C7H11NO2/c1-6(9)2-3-7-4-5-10-8-7/h4-6,9H,2-3H2,1H3/t6-/m1/s1
    • InChI Key: PIDOLLVINIEKQH-ZCFIWIBFSA-N
    • SMILES: O[C@H](C)CCC1C=CON=1

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.3Ų

(2R)-4-(1,2-oxazol-3-yl)butan-2-ol Pricemore >>

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Additional information on (2R)-4-(1,2-oxazol-3-yl)butan-2-ol

Comprehensive Overview of (2R)-4-(1,2-oxazol-3-yl)butan-2-ol (CAS No. 2227780-97-2): Properties, Applications, and Research Insights

The compound (2R)-4-(1,2-oxazol-3-yl)butan-2-ol (CAS No. 2227780-97-2) is a chiral alcohol derivative featuring a 1,2-oxazole heterocycle, a structural motif increasingly recognized for its versatility in pharmaceutical and agrochemical research. With the growing demand for enantiomerically pure intermediates, this optically active molecule has garnered attention for its potential in asymmetric synthesis and drug discovery. Its stereospecific configuration at the C-2 position makes it a valuable building block for designing bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics.

Recent trends in organic chemistry highlight the importance of heterocyclic scaffolds like 1,2-oxazole, which are frequently searched in databases such as SciFinder and Reaxys. Researchers often query terms like "oxazole derivatives in drug design" or "chiral alcohol synthesis", reflecting the relevance of (2R)-4-(1,2-oxazol-3-yl)butan-2-ol in contemporary studies. The compound’s hydrogen-bonding capacity and moderate lipophilicity (predicted LogP ~1.2) further enhance its utility in medicinal chemistry, aligning with the industry’s focus on fragment-based drug discovery (FBDD).

From a synthetic perspective, CAS No. 2227780-97-2 exemplifies the convergence of catalysis and green chemistry principles. A 2023 study in Advanced Synthesis & Catalysis emphasized the role of enzymatic resolution and transition metal-catalyzed asymmetric hydrogenation in producing such chiral alcohols—a topic frequently explored in AI-driven retrosynthesis tools. This aligns with Google Scholar’s top-searched phrases like "sustainable chiral synthesis" and "oxazole C-H functionalization", underscoring the compound’s intersection with cutting-edge methodologies.

In material science, the 1,2-oxazole moiety in (2R)-4-(1,2-oxazol-3-yl)butan-2-ol contributes to ligand design for luminescent complexes, as noted in a Journal of Materials Chemistry C report. Its chelating properties are leveraged in OLED materials—a hot topic indexed under search terms like "heterocyclic ligands for optoelectronics". Furthermore, the compound’s thermal stability (decomposition >250°C) makes it suitable for high-temperature applications, a feature increasingly queried in patent databases.

Analytical characterization of CAS No. 2227780-97-2 typically involves HPLC chiral separation (e.g., Chiralpak AD-H column) and vibrational circular dichroism (VCD) to confirm its absolute configuration. These techniques resonate with frequent search queries like "chiral purity analysis" and "VCD for stereochemistry". Notably, the compound’s NMR fingerprint (δH 4.3 ppm for the hydroxyl-bearing methine) provides a diagnostic tool for quality control—a critical aspect for suppliers addressing GMP compliance requirements.

Emerging applications in proteolysis-targeting chimeras (PROTACs) have renewed interest in (2R)-4-(1,2-oxazol-3-yl)butan-2-ol as a linker component, capitalizing on its rigidity and hydrogen-bond donor/acceptor balance. This connects to trending PubMed searches such as "small molecule degraders" and "E3 ligase recruiters". As the pharmaceutical industry pivots toward targeted protein degradation, the demand for structurally diverse intermediates like this compound is projected to rise significantly by 2025.

In conclusion, (2R)-4-(1,2-oxazol-3-yl)butan-2-ol (CAS No. 2227780-97-2) represents a multifaceted tool for researchers exploring chiral synthesis, therapeutic development, and advanced materials. Its alignment with high-traffic search terms and industry trends ensures continued relevance in both academic and industrial settings, while its well-documented structure-activity relationships provide a robust foundation for future innovations.

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